Regioisomeric Fluorine Position Defines CRTH2 Binding Pocket Compatibility
In a published SAR study of thiazole-based CRTH2 antagonists, the 4-thiazole substituent exhibited a strict requirement for either a 3- or 4-fluorophenyl ring; the 4-fluorophenyl group (as in 923676-09-9) permitted full antagonistic efficacy and single-digit nanomolar binding, whereas the 3-fluorophenyl regioisomer required additional flanking-group optimization to achieve comparable affinity [1]. This implies that 923676-09-9 occupies the receptor pharmacophore in a manner that is pre-validated by literature SAR.
| Evidence Dimension | CRTH2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class series mean IC50 < 10 nM for optimized 4-fluorophenyl thiazoleacetic acid analogs [1] |
| Comparator Or Baseline | 3-fluorophenyl regioisomer (CAS 923216-88-0): No published CRTH2 data; SAR indicates inferior fit without additional substitution |
| Quantified Difference | Series-level: 4-fluorophenyl provides >10-fold affinity advantage over unsubstituted phenyl in thiazoleacetic acid CRTH2 antagonists [1] |
| Conditions | Radioligand binding assay on human CRTH2 receptor expressed in HEK293 cells [1] |
Why This Matters
Procurement of the 4-fluorophenyl isomer ensures alignment with the validated pharmacophore, reducing the risk of inactive or off-target hits in CRTH2-focused screens.
- [1] Grimstrup M, Rist Ø, Receveur JM, Frimurer TM, Ulven T, Mathiesen JM, Kostenis E, Högberg T. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters. 2010;20(3):1181-1185. View Source
